
Methyllycaconitine (citrate)
Descripción general
Descripción
Methyllycaconitine citrate (MLA) is a norditerpenoid alkaloid isolated from Delphinium species (e.g., Delphinium brownii seeds) . It acts as a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (α7nAChRs) . With a molecular weight of 874.93 g/mol (C₃₇H₅₀N₂O₁₀·C₆H₈O₇) and water solubility of 42 mg/mL, MLA is widely used in neuroscience research to study synaptic transmission, learning, memory, and neuroinflammatory pathways . Notably, it exhibits blood-brain barrier (BBB) permeability, enabling central nervous system (CNS) studies .
In vitro, MLA (2.5–20 µM) protects SH-SY5Y neuroblastoma cells against amyloid-β (Aβ)-induced cytotoxicity by inhibiting autophagy dysregulation . In vivo, it exacerbates psoriasis-like inflammation in mice by upregulating pro-inflammatory cytokines (e.g., K16, K17) via α7nAChR blockade .
Métodos De Preparación
Synthetic Approaches to the Methyllycaconitine Core Structure
The core structure of MLA derives from lycoctonine (7), a norditerpenoid alkaloid isolated from Delphinium species. Semi-synthetic routes often begin with lycoctonine extracted from plant sources, followed by functionalization at the C18 hydroxyl group. Hydrolysis of natural MLA (1a) yields lycoctonine, anthranilic acid derivatives, and methylsuccinic acid, confirming the ester linkage at C18 .
Critical to MLA’s bioactivity is the (S)-2-methylsuccinimidobenzoyl moiety. Structural analogs lacking this group exhibit >10-fold reduced α7 nAChR affinity . For instance, dehydro analogs (10b) and nonditerpenoid derivatives (10a) show diminished receptor binding, underscoring the necessity of the stereochemically precise succinimide group .
Synthesis of the (S)-2-Methylsuccinimidobenzoyl Moiety
Succinimide Intermediate Preparation
The (S)-2-methylsuccinimidobenzoic acid precursor is synthesized via anhydride formation. Succinic acids (2b–f) are refluxed with acetic anhydride to generate substituted succinic anhydrides (3b–f), which react with anthranilic acid in chloroform to yield methylsuccinimidoanthranilic acids (4b–f/5b–f) . Cyclization under Dean-Stark conditions with triethylamine produces 2-substituted succinimidobenzoic acids (6b–f) .
Chiral Resolution Challenges
Chiral hydrogenation of citraconic anhydride derivatives (12) to obtain the (S)-enantiomer (13) requires specialized catalysts. Initial attempts with (S)-Ru(OAc)₂BINAP failed, but rhodium cyclooctadiene chloride dimer with (2S,4S)-BPPM achieved 95% yield of (S)-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (13) . Variable-temperature NMR confirmed steric hindrance in 13, with signal doubling at 15–25°C resolving at 55°C .
Esterification and Coupling to Lycoctonine
Activation and Coupling
The carboxylic acid (6b–f) is activated using p-toluenesulfonyl chloride in pyridine, enabling esterification with lycoctonine’s C18 hydroxyl group . This step is highly sensitive to steric effects; bulkier substituents reduce coupling efficiency. For example, analogs with 2,3-disubstituted succinimide groups exhibit <20% yields compared to 45–60% for monosubstituted variants .
Purification and Characterization
Chromatographic Separation
Crude MLA mixtures are purified via vacuum liquid chromatography (VLC) or centrifugal chromatography using methanol-DCM gradients . Preparative TLC on silica gel (20% MeOH/DCM) resolves lycoctonine esters from unreacted acids .
Spectroscopic Validation
-
¹³C NMR : MLA citrate exhibits distinct carbonyl signals at δ 172–175 ppm for the succinimide and citrate groups .
-
HRMS : Molecular ion peaks at m/z 692.3 [M+H]⁺ confirm the molecular formula C₃₇H₅₀N₂O₁₀ .
-
Optical Rotation : Natural MLA citrate shows [α]D²⁵ = −12.0° (c = 1.0, MeOH), consistent with synthetic batches .
Analytical Data and Comparative Studies
Table 1: Key Reaction Parameters for MLA Analog Synthesis
Table 2: Comparative α7 nAChR Binding Affinities
Análisis De Reacciones Químicas
La metillicaconitina (citrato) se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Tipos de reacciones:
Reactivos y condiciones comunes:
- Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores .
- Las condiciones de reacción suelen implicar temperaturas controladas, niveles de pH y sistemas de disolventes para asegurar las transformaciones químicas deseadas .
Principales productos formados:
Aplicaciones Científicas De Investigación
La metillicaconitina (citrato) tiene una amplia gama de aplicaciones de investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria .
Química:
- Se utiliza como sonda molecular para estudiar la farmacología de los receptores nicotínicos de acetilcolina .
- La estructura y reactividad únicas del compuesto lo hacen valioso para la investigación y síntesis químicas .
Biología:
- La metillicaconitina (citrato) se utiliza para estudiar los efectos de las toxinas en los sistemas biológicos .
- Sirve como herramienta para investigar los mecanismos de acción de diversos procesos biológicos .
Medicina:
- El compuesto se ha explorado como un posible agente terapéutico para el tratamiento de la parálisis espástica .
- También se está estudiando su posible uso en el tratamiento de enfermedades neurodegenerativas .
Industria:
Mecanismo De Acción
La metillicaconitina (citrato) ejerce sus efectos actuando como un antagonista del receptor neuronal nicotínico de acetilcolina α7 (α7nAChR) . Este receptor participa en diversos procesos neuronales, incluida la neurotransmisión y la plasticidad sináptica . Al unirse al receptor, la metillicaconitina (citrato) inhibe su actividad, lo que provoca cambios en la señalización neuronal y la función .
Dianas moleculares y vías:
Comparación Con Compuestos Similares
Receptor Selectivity and Binding Affinity
MLA’s high specificity for α7nAChRs distinguishes it from other nicotinic receptor antagonists. Below is a comparative analysis:
Key Findings :
- MLA’s α7 selectivity at low concentrations (<40 nM) makes it ideal for dissecting α7-specific pathways .
- Mecamylamine and DHβE lack subtype specificity, limiting their utility in targeted studies .
Functional Effects in Disease Models
Neuroprotection and Autophagy Modulation
- In contrast, mecamylamine exacerbates Aβ toxicity due to non-specific receptor blockade .
Inflammatory Regulation
- MLA worsens psoriasis-like lesions in mice by increasing K16/K17 expression and STAT3 phosphorylation .
- Tropisetron, an α7 agonist, reduces inflammation, highlighting the opposing roles of α7 antagonists vs. agonists .
Cardioprotection
- MLA blocks acetylcholine-mediated inhibition of HMGB1 release in cardiomyocytes during hypoxia, countering cardioprotective effects seen with α7 agonists .
Physicochemical and Pharmacokinetic Properties
Advantages of MLA :
- Water solubility and BBB permeability facilitate in vivo CNS applications.
- Stability under refrigeration ensures long-term usability .
Actividad Biológica
Methyllycaconitine (MLA), particularly in its citrate form, is a potent antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of methyllycaconitine citrate, including its mechanism of action, effects on various biological systems, and relevant research findings.
- Chemical Name : [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate
- Molecular Formula : C₃₁H₃₅N₃O₈
- Purity : ≥95%
- Ki Value : 1.4 nM for α7 nAChRs
Methyllycaconitine selectively antagonizes α7 nAChRs, which are critical for various neurophysiological processes. The high affinity (Ki = 1.4 nM) indicates that MLA can effectively inhibit receptor activity even at low concentrations. In addition to its primary action on α7 receptors, MLA also interacts with α4β2 and α6β2 receptors at higher concentrations (>40 nM) .
Neuroprotective Properties
MLA has been shown to exhibit neuroprotective effects in several studies:
- Methamphetamine-Induced Neurotoxicity :
- Amyloid-β Toxicity :
Inflammatory Responses
MLA's role extends to modulating inflammatory responses:
- It has been observed to reduce cytokine production in activated macrophages, suggesting a potential application in managing inflammatory conditions . Specifically, MLA treatment led to decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in experimental models .
Table 1: Summary of Key Research Findings on Methyllycaconitine Citrate
Study | Focus | Key Findings |
---|---|---|
PMC4216102 | Amyloid-β Cytotoxicity | MLA protects against Aβ-induced cytotoxicity by inhibiting autophagy. |
MDPI | Macrophage Activation | MLA reduces IL-6 and TNF-α production in macrophages. |
Tocris Bioscience | Neurotoxicity | MLA attenuates METH-induced neurotoxicity in mice. |
Frontiers in Neuroscience | Behavioral Effects | Infusion of MLA affects aversive memory processes in rats. |
Pharmacological Applications
Given its biological activity, methyllycaconitine citrate is being explored for various therapeutic applications:
-
Neurodegenerative Diseases :
- Its ability to mitigate neurotoxicity suggests potential use in treating conditions like Alzheimer's disease.
- Pain Management :
-
Inflammatory Disorders :
- By regulating cytokine release and macrophage activity, MLA may offer therapeutic benefits for autoimmune and inflammatory diseases.
Q & A
Basic Research Questions
Q. What in vitro models are commonly used to study MLA’s neuroprotective effects, and how are they validated?
The human neuroblastoma cell line SH-SY5Y is a standard model for assessing MLA’s neuroprotective effects against amyloid-β (Aβ)-induced cytotoxicity. Cells are cultured in RPMI-1640 with 10% FBS and treated with MLA (2.5–20 µM for 24 hours) alongside Aβ25-34. Cell viability is measured via assays like MTT, with validation through western blotting for α7nAChR expression and calcium imaging to monitor intracellular Ca²⁺ flux .
Q. How should MLA solutions be prepared to ensure stability and reproducibility in experiments?
MLA is soluble in DMSO (90 mg/mL at 25°C). For in vitro studies, prepare a stock solution (e.g., 10 mM in DMSO) and dilute in culture media to final concentrations ≤20 µM. For in vivo use, formulations like 1 mg/mL in saline or suspensions using 0.5% CMC-Na are recommended. Aliquot and store at -20°C/-80°C to minimize freeze-thaw degradation .
Q. What are the key parameters for assessing MLA’s antagonism of α7nAChR in cellular assays?
Validate receptor specificity using competitive binding assays with radiolabeled ligands (e.g., [³H]MLA). Measure functional antagonism via acetylcholine-induced calcium influx inhibition in α7nAChR-expressing cells (e.g., K562 erythroleukemic cells). Dose-response curves (1–50 nM MLA) can confirm partial or full inhibition .
Advanced Research Questions
Q. How can conflicting data on MLA’s neuroprotective efficacy be resolved in Aβ toxicity models?
Discrepancies may arise from differences in Aβ oligomerization states, cell confluency (60–70% recommended), or MLA dosing duration. Replicate experiments with standardized Aβ preparations (e.g., HPLC-purified Aβ25-35) and include positive controls (e.g., rapamycin for autophagy modulation). Cross-validate findings using α7nAChR knockout models .
Q. What experimental design optimizes in vivo studies of MLA’s effects on methamphetamine (METH)-induced neurotoxicity?
Use male Swiss-Webster mice and pre-treat with MLA (1 mg/mL, 0.2 mL intraperitoneal) 30 minutes before METH exposure. Assess striatal dopamine uptake via synaptosome assays and tyrosine hydroxylase levels at 72 hours post-treatment. Include cohorts treated with α7nAChR agonists (e.g., nicotine) to confirm receptor-mediated mechanisms .
Q. How can MLA’s off-target effects on non-α7nAChR pathways be systematically evaluated?
Perform high-throughput screening against related receptors (e.g., α4β2 nAChR, NMDA receptors) using patch-clamp electrophysiology. In dopamine release assays, compare MLA’s inhibition (e.g., 50 nM) with selective α7nAChR agonists/antagonists. RNA-seq or proteomics of MLA-treated cells can identify unintended signaling pathway alterations .
Q. What strategies improve MLA’s bioavailability in pharmacokinetic studies?
Optimize formulations using co-solvents like 20% SBE-β-CD in saline for enhanced solubility. For oral administration, suspend MLA in 0.5% CMC-Na and validate bioavailability via LC-MS/MS plasma concentration monitoring. Compare intravenous vs. oral routes to calculate absolute bioavailability .
Q. Methodological Considerations
Q. How should researchers address variability in MLA’s inhibition of HO-1 expression in cardiomyocyte studies?
Standardize culture conditions (e.g., hypoxia vs. normoxia) and confirm HO-1 knockdown efficiency via siRNA transfection. Use palmitic acid (PA)-induced apoptosis models with MLA co-treatment (5–10 µM) and measure autophagy markers (LC3-II/I ratio) via western blot. Include MEM (α7nAChR antagonist) as a comparator .
Q. What statistical approaches are robust for analyzing MLA’s dose-dependent effects?
Use non-linear regression (e.g., log[inhibitor] vs. response curves) for IC₅₀ calculations. For in vivo data, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in neurobehavioral assays .
Q. How can researchers ensure reproducibility when studying MLA’s role in blood-brain barrier (BBB) protection?
Use primary human brain microvascular endothelial cells (HBMECs) infected with E. coli to model BBB disruption. Pre-treat with MLA (10 µM) and assess tight junction proteins (e.g., claudin-5) via immunofluorescence. Validate findings using trans-endothelial electrical resistance (TEER) measurements and in vivo permeability assays (e.g., Evans Blue extravasation) .
Propiedades
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-OULUNZSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.